REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]([N+:12]([O-])=O)C)[CH:4]=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][NH2:12])[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
1-methoxy-3-(1-phenyl-2-nitro-propyl)-benzene
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)C(C(C)[N+](=O)[O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
by washing with methanol
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% HCl
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CN)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 78.4% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |